2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid
Description
The compound 2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid features a central imidazolidinone core (2,5-dioxoimidazolidine) substituted with a cyclopropyl group and a thiophen-2-yl moiety at position 4, along with an acetic acid side chain at position 1.
Properties
IUPAC Name |
2-(4-cyclopropyl-2,5-dioxo-4-thiophen-2-ylimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(7-3-4-7,13-11(14)18)8-2-1-5-19-8/h1-2,5,7H,3-4,6H2,(H,13,18)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORFYRJWJKXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a diketone. For instance, the reaction between a cyclopropyl-substituted diamine and a thiophene-containing diketone under acidic or basic conditions can yield the imidazolidinone core.
Introduction of the Acetic Acid Moiety: The imidazolidinone intermediate is then reacted with a halogenated acetic acid derivative (e.g., bromoacetic acid) in the presence of a base to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The imidazolidinone core can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the carboxyl group can be converted into esters or amides using alcohols or amines in the presence of coupling agents like EDCI or DCC.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: EDCI, DCC, alcohols, amines.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. The imidazolidinone core is known for its bioactivity, and the presence of the thiophene ring can enhance its interaction with biological targets. Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its derivatives might be used in the creation of polymers or as additives in coatings and adhesives to improve their performance.
Mechanism of Action
The mechanism of action of 2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes or receptors, modulating their activity. The thiophene ring can enhance binding affinity through π-π interactions or hydrogen bonding. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazolidinone Derivatives
The target compound belongs to a broader class of imidazolidinone-acetic acid derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Commercial Comparison of Imidazolidinone Derivatives
Key Structural and Functional Differences
Cyclopropyl vs. Alkyl Substituents
- Cyclopropyl (target compound): The strained three-membered ring may enhance metabolic stability and rigidity compared to isopropyl () or propyl (). Strain energy (~27 kcal/mol) could influence reactivity in synthetic modifications .
- Isopropyl/Propyl : Bulkier substituents (e.g., isopropyl in ) may hinder intermolecular interactions or reduce solubility compared to cyclopropyl.
Thiophene vs. Other Aromatic Groups
- Thiophen-2-yl (target compound and ): Sulfur’s polarizability and π-electron-rich nature facilitate charge-transfer interactions.
- o-Tolyl (): Methyl group on benzene enhances lipophilicity but reduces electronic diversity compared to thiophene.
Acetic Acid Side Chain
All compounds share the acetic acid group, which improves aqueous solubility and enables salt formation (e.g., sodium or ammonium salts). This moiety is critical for bioavailability in drug design.
Research Implications and Gaps
- Physical Properties : Melting points, solubility data, and stability profiles are absent in the evidence, limiting direct comparisons.
- Biological Activity: No activity data (e.g., enzyme inhibition, cytotoxicity) is provided; future studies could explore substituent effects on target engagement.
Biological Activity
2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid (CAS No. 1270850-79-7) is a synthetic compound belonging to the class of imidazolidinones. Its unique structure, characterized by a cyclopropyl group and a thiophene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₂N₂O₄S
- Molecular Weight : 280.30 g/mol
- CAS Number : 1270850-79-7
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated:
- Mechanism : Inhibition of bacterial cell wall synthesis.
- Activity Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Anti-inflammatory Effects
Imidazolidinone derivatives are often investigated for their anti-inflammatory properties. The potential mechanism includes:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to the target compound have been shown to reduce levels of TNF-alpha and IL-6 in vitro.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various imidazolidinone derivatives, including compounds structurally related to this compound, revealed:
- Results : Some synthesized compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potential anticancer activity.
Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR study on imidazolidinone derivatives highlighted:
| Compound | Activity (IC50 µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Inhibition of cell proliferation |
| Compound B | 10.0 | Induction of apoptosis |
| Target Compound | TBD | TBD |
Study 3: In Vivo Efficacy
In vivo studies using animal models demonstrated that compounds with similar functionalities could:
- Reduce Tumor Growth : Significant reduction in tumor size was observed when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
